3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-
Overview
Description
3,7,9-Triazabicyclo[331]nonane, 3,9-bis(phenylmethyl)- is a bicyclic organic compound that features a triazabicyclo nonane core with two phenylmethyl groups attached at the 3 and 9 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a triamine with benzyl halides in the presence of a base to facilitate the formation of the bicyclic structure. The reaction conditions often include:
- Solvent: Anhydrous solvents such as tetrahydrofuran or dichloromethane.
- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as sodium hydride or potassium carbonate are commonly used to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,7,9-Triazabicyclo[3.3.1]nonane: Lacks the phenylmethyl groups, resulting in different chemical properties and reactivity.
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(methyl)-: Contains methyl groups instead of phenylmethyl groups, leading to variations in its applications and biological activity.
Uniqueness
3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)- is unique due to the presence of phenylmethyl groups, which enhance its stability and reactivity. These groups also contribute to its potential as a versatile compound in various fields of research.
Properties
IUPAC Name |
3,9-dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3/c1-3-7-17(8-4-1)13-22-15-19-11-21-12-20(16-22)23(19)14-18-9-5-2-6-10-18/h1-10,19-21H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGAGSGIFAHDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC(N2CC3=CC=CC=C3)CN1)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730677 | |
Record name | 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864448-31-7 | |
Record name | 3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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